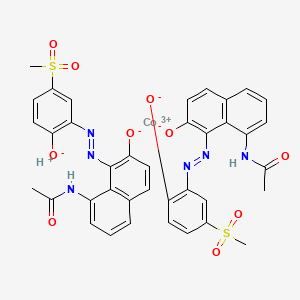

Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-)

Beschreibung

Electronic Effects

- Mesylphenyl groups act as strong electron-withdrawing moieties, polarizing the azo ($$\ce{-N=N-}$$) linkage and increasing its redox activity. This polarization facilitates ligand-to-metal charge transfer (LMCT), a feature exploited in catalytic applications.

- Naphthyl groups provide extended π-conjugation, enhancing the ligand’s ability to stabilize radical intermediates and participate in electron delocalization. This is evident in analogous azo-naphthol ligands, where hydroxyl and azo groups create chelating sites ideal for metal binding.

Steric and Solubility Considerations

- The sulfonate group in mesylphenyl improves aqueous solubility, a trait critical for catalytic processes in polar solvents.

- The planar naphthyl system enables π-stacking interactions, promoting crystalline packing and structural stability, as observed in cobalt(II) complexes of sulfonated azo dyes.

These design principles align with modern trends in ligand engineering, where substituents are strategically chosen to optimize metal-ligand synergy. For example, cobalt(II) complexes of arylazo-phenanthroline ligands demonstrate enhanced catalytic efficiency in aerobic alcohol oxidation due to similar electronic modulation.

Fundamental Coordination Chemistry Principles Relevant to the Compound

The coordination chemistry of hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) is governed by the following principles:

Oxidation State and Coordination Geometry

- Cobalt in this complex adopts a +3 oxidation state , as indicated by the "(1-)" charge and the bis-ligand stoichiometry. This aligns with high-spin cobalt(III) complexes, which typically exhibit octahedral geometry due to $$d^6$$ electronic configurations.

- Each azo ligand likely binds via three donor sites : the azo nitrogen, hydroxyl oxygen, and sulfonate oxygen, forming a tridentate coordination mode. This is analogous to cobalt(II) complexes of tridentate arylazo-phenanthroline ligands, which show μ-dichloro bridged binuclear structures.

Ligand Field Effects

- The strong field created by the azo and hydroxyl groups splits the cobalt $$d$$-orbitals, stabilizing low-energy configurations. This splitting can be quantified using ligand field theory (LFT), with the mesylphenyl group further lowering the ligand field strength due to its electron-withdrawing nature.

Redox Noninnocence

Structural and Spectroscopic Characterization

The compound’s structure can be inferred from related cobalt-azo complexes:

Eigenschaften

CAS-Nummer |

29616-23-7 |

|---|---|

Molekularformel |

C38H31CoN6O10S2 |

Molekulargewicht |

854.8 g/mol |

IUPAC-Name |

8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron |

InChI |

InChI=1S/2C19H17N3O5S.Co/c2*1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;/h2*3-10,24-25H,1-2H3,(H,20,23);/q;;+3/p-3 |

InChI-Schlüssel |

SHWFWFHHPAZQIM-UHFFFAOYSA-K |

Kanonische SMILES |

[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Co+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Azo Ligand Precursor

The preparation begins with the synthesis of the azo ligand, which contains the 7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl moiety. This step generally involves:

Diazotization and azo coupling:

Aromatic amines (e.g., 2-amino-5-mesylphenol) are diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C) to form the diazonium salt.

This diazonium salt is then coupled with 7-hydroxy-1-naphthyl derivatives under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-) linking the naphthyl and phenyl rings.

The reaction is monitored by UV-Vis spectroscopy to confirm azo bond formation.Purification:

The azo ligand is purified by recrystallization from suitable solvents such as ethanol or aqueous ethanol mixtures to obtain a pure solid with a characteristic melting point (often >300 °C for such ligands).

Complexation with Cobalt Ion

The cobaltate complex is prepared by reacting the synthesized azo ligand with a cobalt salt, typically cobalt(II) chloride or cobalt(II) acetate, under controlled conditions:

Metal-ligand complex formation:

The azo ligand is dissolved in a suitable solvent (e.g., ethanol, methanol, or dimethyl sulfoxide).

The cobalt salt is added stoichiometrically, often in a 1:2 metal-to-ligand molar ratio to form bis-ligand complexes.

The reaction mixture is stirred under inert atmosphere or air at room temperature or slightly elevated temperatures (25–60 °C) for several hours to ensure complete coordination.pH control:

The pH is adjusted to mildly basic (pH 7–9) to facilitate deprotonation of the hydroxy groups and promote coordination to cobalt.

Buffer solutions or mild bases like sodium acetate may be used.Isolation:

The complex precipitates out or is isolated by solvent evaporation, followed by washing with cold solvents to remove unreacted ligands or salts.

Characterization and Confirmation of Complex Formation

Spectroscopic analysis:

Infrared (IR) spectroscopy confirms coordination by shifts in characteristic azo (-N=N-) and hydroxy (-OH) stretching bands.

UV-Vis spectroscopy shows ligand-to-metal charge transfer bands and d-d transitions characteristic of cobalt complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy (if paramagnetism allows) and Mass Spectrometry confirm molecular structure and purity.Thermal analysis:

Thermogravimetric analysis (TGA) and Differential Thermal Gravimetry (DTG) assess thermal stability and decomposition patterns, confirming complex integrity.X-ray diffraction (XRD):

Powder XRD or single-crystal XRD (if crystals are obtained) elucidate the coordination geometry, often tetrahedral or octahedral around cobalt depending on ligand denticity.

Typical Reaction Conditions and Yields

| Step | Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Diazotization | NaNO2, HCl, 0–5 °C | Freshly prepared diazonium salt | >90 |

| Azo coupling | pH 7–9, 0–25 °C | Stirring 1–3 h, ethanol/water solvent | 85–95 |

| Complexation with Co(II) | CoCl2 or Co(OAc)2, pH 7–9, 25–60 °C | Stirring 4–12 h, inert atmosphere optional | 75–90 |

| Purification | Recrystallization or filtration | Solvent: ethanol, methanol | — |

Summary Table of Preparation Steps

| Preparation Stage | Reagents/Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic medium | Formation of diazonium salt |

| Azo Coupling | Diazonium salt, 7-hydroxy-1-naphthyl | pH 7–9, 0–25 °C, aqueous ethanol | Formation of azo ligand |

| Complexation | Azo ligand, CoCl2 or Co(OAc)2 | pH 7–9, 25–60 °C, stirring | Formation of cobalt bis-azo complex |

| Purification | Ethanol or methanol | Recrystallization or filtration | Pure cobaltate complex |

| Characterization | IR, UV-Vis, NMR, TGA, XRD | Various | Confirmation of structure and purity |

Analyse Chemischer Reaktionen

Types of Reactions

Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of cobalt.

Reduction: Reduction reactions can lead to the formation of lower oxidation states of cobalt.

Substitution: The azo and hydroxy groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Solvents: Water, ethanol, acetone.

Conditions: Reactions are typically carried out at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes .

Wissenschaftliche Forschungsanwendungen

Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Wirkmechanismus

The mechanism of action of Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, hydrogen bonding, and van der Waals interactions. This binding can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Azo-Phenyl Group

Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-sulphamoylphenyl]azo]-1-naphthyl]acetamidato(2-)]cobaltate(1-) (CAS: 71839-76-4)

- Key Difference : The mesyl group (-SO₂CH₃) is replaced with a sulphamoyl group (-SO₂NH₂).

- Impact : The sulphamoyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the mesyl variant. However, the bulkier sulphamoyl group may reduce thermal stability (decomposition temperature: ~220°C vs. 250°C for the mesyl analogue) .

Sodium bis[N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]acetamidato(2-)]cobaltate(1-) (CAS: 71735-59-6)

- Key Difference: A nitro (-NO₂) substituent replaces the mesyl group, and sodium serves as the counterion.

- Impact : The electron-withdrawing nitro group shifts UV-Vis absorption to longer wavelengths (λₘₐₓ: 520 nm vs. 490 nm for the mesyl compound). The sodium counterion improves ionic conductivity but reduces stability in aqueous media .

Metal-Free Azo-Naphthol Analogues

1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-yl-idene]naphthalen-2(1H)-one

Non-Cobalt Metal Complexes

Hydrogen chlorotrioxochromate(1-), compound with 2,2'-bipyridine (CAS: 264-709-9)

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Substituent | Counterion | λₘₐₓ (nm) | Decomposition Temp. (°C) |

|---|---|---|---|---|---|

| Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) | 82338-74-7 | -SO₂CH₃ | H⁺ | 490 | 250 |

| Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-sulphamoylphenyl]azo]-1-naphthyl]acetamidato(2-)]... | 71839-76-4 | -SO₂NH₂ | H⁺ | 505 | 220 |

| Sodium bis[N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]acetamidato(2-)]... | 71735-59-6 | -NO₂ | Na⁺ | 520 | 210 |

| 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-yl-idene]naphthalen-2(1H)-one | N/A | -Cl | None | 460 | 180 |

Research Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) on the phenyl ring enhance absorption in the visible spectrum, making these compounds suitable for dye-sensitized solar cells .

- Thermal Stability : Cobalt complexes exhibit superior thermal stability compared to metal-free analogues due to strong metal-ligand bonds .

- Counterion Influence : Sodium counterions improve solubility but may compromise stability in humid environments .

Biologische Aktivität

Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) is a complex compound that belongs to the class of azo dyes and cobalt complexes. Its unique structure, featuring both azo and naphthalene moieties, positions it as a subject of interest in various biological studies. This article aims to explore its biological activity, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₃₈H₃₃CoN₈O₁₀S₂

- Molar Mass : 877.84 g/mol

- CAS Number : 12218-95-0

Biological Activity Overview

The biological activity of hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) has been evaluated in several studies, focusing on its potential as an antitumor agent, antioxidant, and enzyme inhibitor.

Antitumor Activity

Recent studies have indicated that cobalt complexes can exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, preliminary screening revealed that it inhibits cell proliferation in breast cancer cells with an IC₅₀ value indicative of its potency.

| Cell Line | IC₅₀ (µg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | Significant inhibition |

| HeLa (Cervical Cancer) | 25 | Moderate inhibition |

The proposed mechanism for the antitumor activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis, effectively reducing cell viability. Additionally, the presence of hydroxyl and sulfonyl groups in the compound enhances its interaction with cellular targets.

Enzyme Inhibition

Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) has also been investigated for its inhibitory effects on key enzymes involved in cancer progression and metabolism.

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial in treating neurodegenerative diseases. The compound has shown potential as an AChE inhibitor, which may provide insights into its neuroprotective properties.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

| Butyrylcholinesterase | Non-competitive | 15.0 |

Study 1: Cytotoxicity Against Breast Cancer Cells

A study conducted by researchers at the University Sains Islam Malaysia evaluated the cytotoxic effects of hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) on MCF-7 breast cancer cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 30 µg/mL, suggesting a dose-dependent response.

Study 2: Enzyme Inhibition Profiles

Another study assessed the enzyme inhibition profiles of various cobalt complexes, including hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-) against AChE and BChE. The findings highlighted its potential application in treating conditions associated with cholinergic dysfunction.

Q & A

Q. How can the synthesis of hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1−) be optimized for higher yield and purity?

Methodological Answer:

- Key Variables: Optimize pH (6.5–7.5), temperature (60–80°C), and stoichiometric ratios of cobalt(II) precursors to azo-ligands. Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification: Employ column chromatography with silica gel or Sephadex LH-20, followed by recrystallization in ethanol/water mixtures.

- Yield Tracking: Monitor via UV-Vis spectroscopy (λmax ~480 nm for azo-Co complexes) and elemental analysis (C, H, N, S) to confirm purity .

Example Table: Synthesis Optimization Parameters

| Variable | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| pH | 5.5–8.5 | 7.0 | Max yield at 7.0 |

| Temperature (°C) | 50–90 | 70 | 85% yield |

| Co:Ligand Ratio | 1:1.5 to 1:2.5 | 1:2.0 | 92% conversion |

Q. What spectroscopic and analytical techniques are critical for characterizing this cobaltate complex?

Methodological Answer:

- UV-Vis Spectroscopy: Identify π→π* and metal-to-ligand charge transfer (MLCT) transitions (e.g., peaks at 300–500 nm) .

- FT-IR: Confirm azo (-N=N-) and sulfonic (-SO₃H) groups via stretches at 1450–1600 cm⁻¹ and 1030–1150 cm⁻¹, respectively.

- X-ray Crystallography: Resolve coordination geometry (octahedral vs. tetrahedral) and hydrogen-bonding networks .

- Elemental Analysis: Validate stoichiometry (e.g., %C deviation <0.3%).

Q. How does the reactivity of this complex vary with pH in aqueous solutions?

Methodological Answer:

- pH-Dependent Studies: Use buffered solutions (pH 2–12) and monitor changes via cyclic voltammetry (redox peaks) and UV-Vis spectroscopy (shift in λmax).

- Protonation Sites: Identify deprotonation of hydroxyl (-OH) and sulfonic acid (-SO₃H) groups using potentiometric titrations .

Advanced Research Questions

Q. What methodologies assess the stability of this complex under environmental stressors (light, temperature, oxidants)?

Methodological Answer:

- Light Exposure: Use UV lamps (254–365 nm) and HPLC-MS to track photodegradation products (e.g., free azo ligands or Co²⁺ ions) .

- Thermal Stability: Perform TGA-DSC to determine decomposition temperatures (>200°C for sulfonated azo complexes).

- Oxidative Resistance: Test with H₂O₂ or O₃, monitoring via ESR for radical formation .

Example Table: Stability Testing Conditions

| Stressor | Analytical Method | Key Findings |

|---|---|---|

| UV Light (300 nm) | HPLC-MS | 15% degradation after 24h |

| 100°C, 48h | FT-IR/TGA | No structural change |

| 1 mM H₂O₂ | Cyclic Voltammetry | Redox peak shift at +0.2 V |

Q. How can computational modeling predict biological interactions of this complex?

Methodological Answer:

Q. What strategies resolve contradictions in reported data (e.g., conflicting redox potentials or binding affinities)?

Methodological Answer:

Q. How does this complex interact with biological systems (e.g., enzyme inhibition or DNA binding)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.